2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Description
2-{[1-(2,5-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 2,5-dimethylphenyl group and a sulfanyl-linked acetamide moiety.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c1-16-4-5-17(2)20(14-16)29-22(24-25-26-29)31-15-21(30)23-18-6-8-19(9-7-18)28-12-10-27(3)11-13-28/h4-9,14H,10-13,15H2,1-3H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVBZCHRWZIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide , often referred to as a tetrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.49 g/mol. The structure features a tetrazole ring, a sulfanyl group, and a piperazine moiety, which are critical for its biological interactions.
Structural Representation
| Component | Description |
|---|---|
| Tetrazole Ring | A five-membered ring containing four nitrogen atoms, known for its diverse biological activities. |
| Sulfanyl Group | Enhances the compound's reactivity and interaction with biological targets. |
| Piperazine Moiety | Often associated with neuroactive properties and receptor binding. |
Research indicates that tetrazole derivatives can exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Some studies have shown that tetrazole compounds possess antimicrobial properties against various pathogens.
- Anticancer Potential : The compound may induce apoptosis in cancer cells via modulation of cell signaling pathways.
- Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter receptors, possibly influencing mood and anxiety disorders.
Antimicrobial Activity
A study demonstrated that derivatives of tetrazoles exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Research
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell proliferation. The proposed mechanism involves the induction of oxidative stress leading to apoptosis. This was supported by flow cytometry analysis showing increased annexin V staining in treated cells.
Neuropharmacological Studies
Research involving animal models indicated that the compound could modulate serotonin levels, suggesting anxiolytic effects. Behavioral tests showed reduced anxiety-like behaviors in rodents administered with the compound.
Comparative Biological Activity Table
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Compared to hydroxyacetamide derivatives (e.g., FP1-12), the target compound’s tetrazole and piperazine substituents may confer improved metabolic stability and target engagement, as piperazine is known to enhance blood-brain barrier penetration in drug candidates .
Pharmacological and Binding Affinity Considerations
- Hydrophobic Enclosure and Hydrogen Bonding : The 2,5-dimethylphenyl group on the tetrazole ring may participate in hydrophobic enclosure with protein targets, a mechanism highlighted in Glide XP docking studies as critical for binding affinity . The methylpiperazine group could form charged-charged hydrogen bonds in enclosed environments, further stabilizing ligand-receptor interactions .
- Antiproliferative Potential: Hydroxyacetamide derivatives (e.g., FP1-12) exhibit antiproliferative activity, suggesting that the target compound’s structural complexity may position it as a candidate for oncology research, though empirical validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
